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Compound of Interest

Compound Name: PAR-2 (1-6) (human)

Cat. No.: B1354043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of

the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), with the amino acid

sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV). This hexapeptide corresponds to the tethered

ligand exposed after proteolytic cleavage of the N-terminus of the human PAR-2 receptor. As a

synthetic agonist, SLIGKV and its amidated form (SLIGKV-NH2) are invaluable tools for

elucidating the physiological and pathological roles of PAR-2 activation.

Core Molecular and Physicochemical Properties
Property Value Reference

Amino Acid Sequence Ser-Leu-Ile-Gly-Lys-Val [1]

Molecular Formula C28H53N7O8 [2]

Molecular Weight 614.78 g/mol [2]

Form Typically a solid powder [2]

Storage
Recommended at -20°C for

long-term stability
[2]
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The biological activity of PAR-2 (1-6) has been characterized in a variety of in vitro and in vivo

systems. The following tables summarize the key quantitative data available.

In Vitro Receptor Binding and Activation
Assay Cell Line Ligand Parameter Value (µM) Reference

Radioligand

Binding

NCTC2544-

PAR2
SLIGKV-OH Kᵢ 35.6 [1]

Radioligand

Binding
HCT-15 SLIGKV-OH IC₅₀ 171 [1]

Calcium

Mobilization

NCTC2544-

PAR2
SLIGKV-NH₂ EC₅₀ ~10 [1]

Calcium

Mobilization
HCT-15 SLIGKV-OH EC₅₀ ~100 [1]

JNK

Activation

NCTC2544-

PAR2
SLIGKV-OH EC₅₀ 10.12 ± 3.305 [3]

Inhibition of

TNFα-

stimulated

JNK activity

NCTC2544-

PAR2
SLIGKV-OH IC₅₀ 6.24 ± 1.319 [3]

In Vitro Cellular Responses
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Biological
Effect

Cell Type Ligand Parameter Value Reference

IL-8 Release A549 SLIGKV-NH₂

Concentratio

n for

significant

release

100 µM (at 8h

and 16h)
[4]

IL-8

Production
NHEK SLIGKV-NH₂

Concentratio

n for

significant

production

100 µM [5]

G-CSF & IL-8

mRNA

upregulation

Human

Primary

Bronchial

Fibroblasts

SLIGKV-NH₂
Concentratio

n used
Not specified [6]

Signaling Pathways
Activation of PAR-2 by SLIGKV initiates a cascade of intracellular signaling events, primarily

through the coupling to Gαq/11, Gα12/13, and Gαi/o proteins.[7][8] This leads to the activation

of multiple downstream effector pathways, including the phospholipase C (PLC) pathway, the

mitogen-activated protein kinase (MAPK) cascade, and the NF-κB signaling pathway.[9][10][11]

Gq/11-Mediated Calcium Mobilization
Activation of the Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC).
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Gq/11-mediated calcium mobilization pathway.

MAPK/ERK Pathway Activation
PAR-2 activation can also lead to the stimulation of the MAPK/ERK pathway. This can occur

through G-protein dependent or independent (β-arrestin-mediated) mechanisms, ultimately

leading to the activation of the Ras-Raf-MEK-ERK cascade, which plays a crucial role in cell

proliferation, differentiation, and survival.[9]
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PAR-2 mediated MAPK/ERK signaling pathway.

NF-κB Pathway Activation
The activation of PAR-2 is also linked to the pro-inflammatory NF-κB signaling pathway. This is

a critical pathway for the expression of various inflammatory cytokines and adhesion
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molecules. The activation can be mediated through the canonical pathway involving the IKK

complex and subsequent degradation of IκB.[10][11]
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PAR-2 mediated NF-κB signaling pathway.

Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.

Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in

response to SLIGKV-NH2 using a fluorescent calcium indicator.

Workflow Diagram:
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Workflow for a calcium mobilization assay.
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Detailed Steps:

Cell Culture: Plate cells (e.g., HEK293 or NCTC2544 cells stably expressing PAR-2) in black,

clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution

(e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive

fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in the buffered solution for 30-60

minutes at 37°C in the dark.

Washing: Gently wash the cells two to three times with the buffered salt solution to remove

any extracellular dye.

Agonist Preparation and Addition: Prepare serial dilutions of SLIGKV-NH2 in the buffered salt

solution.

Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a

baseline fluorescence reading. Inject the SLIGKV-NH2 solutions into the wells and

immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is

typically at 485 nm and emission at 525 nm. For Fura-2, ratiometric measurements are taken

with excitation at 340 nm and 380 nm, and emission at 510 nm.

Data Analysis: The change in fluorescence intensity reflects the change in intracellular

calcium concentration. Plot the peak fluorescence response against the logarithm of the

agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation, a key event in the MAPK

pathway, following stimulation with SLIGKV-NH2.

Workflow Diagram:
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Workflow for a MAPK/ERK phosphorylation assay.
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Detailed Steps:

Cell Culture and Serum Starvation: Culture cells to near confluence in appropriate multi-well

plates. To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to

the experiment.

Stimulation: Treat the serum-starved cells with various concentrations of SLIGKV-NH2 for

different time points (e.g., 5, 15, 30 minutes).

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice

using a lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a

nitrocellulose or PVDF membrane.

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat

milk or BSA in TBST). Incubate the membrane with a primary antibody specific for

phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an

antibody for total ERK1/2 as a loading control.

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated

secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-

ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

Conclusion
The human PAR-2 activating peptide (1-6), SLIGKV, and its derivatives are essential

pharmacological tools for investigating the multifaceted roles of PAR-2 in health and disease.

This guide provides a foundational understanding of its biological activity, supported by

quantitative data and detailed experimental frameworks. Further research into the nuanced
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signaling and diverse physiological effects of PAR-2 activation will continue to be a fertile

ground for the development of novel therapeutic strategies targeting inflammation, pain, and

cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1354043#par-2-1-6-human-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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